molecular formula C14H17NO4 B2980289 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one CAS No. 854844-21-6

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one

Cat. No.: B2980289
CAS No.: 854844-21-6
M. Wt: 263.293
InChI Key: SDIUACANJHMTBM-UHFFFAOYSA-N
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Description

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one is a synthetic tetrahydroisoquinoline derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline scaffold are recognized for their diverse biological activities and serve as important building blocks in organic synthesis . This particular molecule features a ketone functional group, making it a valuable intermediate for the exploration of structure-activity relationships (SAR) and for the design of novel alkaloid-like compounds . Researchers utilize this and related structures in various applications, including the development of potential antimicrobial agents, as certain alkaloids have shown notable activity against pathogens like Staphylococcus aureus . It is also a key precursor in the synthesis of more complex molecular architectures for probing new biological targets. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, wearing suitable personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-8(16)11-9-4-5-15(2)6-10(9)12(17-3)14-13(11)18-7-19-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIUACANJHMTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C3=C1CCN(C3)C)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable isoquinoline derivative with a methoxy-substituted benzaldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives

Scientific Research Applications

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding the interactions between small molecules and biological targets.

    Medicine: Research into the compound’s potential therapeutic properties, such as its ability to interact with specific enzymes or receptors, is ongoing.

    Industry: The compound’s derivatives may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity Source/Reference
1-(4-Methoxy-6-methyl-...)ethan-1-one C₁₄H₁₇NO₄ 263.29 Methoxy, methyl, acetyl Core scaffold for derivatives
Amb544925 C₂₃H₂₅NO₅ 395.45 4-Methyl-5-phenyl-penta-2,4-dien-1-one chain CTL1 inhibition, apoptosis induction
Noscapine C₂₂H₂₃NO₇ 413.42 Isobenzofuranone, dimethoxy Microtubule interference, anticancer
β-Hydrastine C₂₁H₂₁NO₆ 383.39 Isobenzofuranone, methyl, dimethoxy Antimicrobial, antispasmodic
Bicuculline C₂₀H₁₇NO₆ 367.35 Furo-benzodioxol, methyl isoquinoline GABAA receptor antagonist
9-Hydroxy Methyl Noscapine Analogue C₂₁H₂₁NO₇ 399.40 Hydroxymethyl at position 9 Improved solubility, anticancer
Triazole Derivative (5n) C₃₁H₂₈BrFN₄O₇ 667.12 1,2,3-Triazole, fluorobenzyl Enhanced cytotoxicity

Choline Transporter and Apoptosis Induction

  • Amb544925 : Derived from the core compound, Amb544925 inhibits choline transporter-like protein 1 (CTL1), reducing choline uptake in cancer cells (e.g., HeLa) and inducing caspase-3/7-mediated apoptosis .
  • Noscapine Analogs: Modifications like sulfonic acid addition (e.g., compound 4b) improve water solubility while retaining microtubule-targeted anticancer activity .

Microtubule-Targeted Anticancer Agents

  • Noscapine Derivatives: Carbaldehyde and triazole derivatives (e.g., 5n, 7l) show superior cytotoxicity in breast and prostate cancer models via tubulin binding .
  • Imidazo[2,1-b]thiazole-Coupled Derivatives: Compounds 11a–o exhibit nanomolar IC₅₀ values in leukemia and colon cancer cell lines .

Neurological and Antimicrobial Targets

  • Bicuculline: A structurally related isoquinoline, it antagonizes GABA receptors, making it a tool compound in neuroscience research .
  • β-Hydrastine: Displays antispasmodic and antimicrobial effects, likely due to its isoquinoline core interacting with ion channels .

Biological Activity

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one, also known as Anhydrocotarnine-acetone (CAS No. 51254-35-4), is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a complex isoquinoline structure with a dioxole moiety, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

Case Study: G-Quadruplex Targeting

A study investigated the ability of various compounds to target G-quadruplex (G4) DNA structures associated with oncogenes. The findings indicated that certain derivatives exhibited significant selectivity towards G4 structures compared to duplex DNA. Notably, compounds like Chelidonine and Bulbocapnine showed promising results in stabilizing G4 structures and enhancing their thermal stability (ΔT_m) by up to 4 °C .

Table 1: G4 Stabilization Data

CompoundΔT_m (°C)Selectivity
Chelidonine+4High
Ibogaine+2Moderate
BulbocapnineNo effectLow

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. In a comprehensive assay against common bacterial strains:

Table 2: Inhibition Zone Assay Results

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Harmane4.368.64
Nigritanine10.39n.a.
Dihydroberberine7.80n.a.

The results indicate that while many compounds were inactive against both Gram-positive and Gram-negative bacteria, Nigritanine demonstrated significant activity against S. aureus, suggesting a potential for further development .

The biological activity of this compound is hypothesized to involve:

  • Intercalation with DNA : Compounds may intercalate into DNA structures, particularly G4s.
  • Inhibition of key enzymes : Similar compounds have shown inhibition of topoisomerases and other enzymes critical for DNA replication and repair.

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